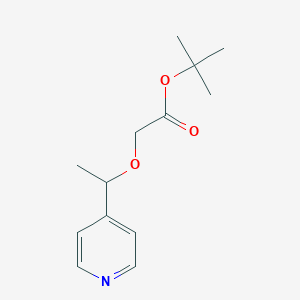
Tert-butyl 2-(1-pyridin-4-ylethoxy)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 2-(1-pyridin-4-ylethoxy)acetate is an organic compound that belongs to the class of esters It is characterized by the presence of a tert-butyl group, a pyridine ring, and an ethoxyacetate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(1-pyridin-4-ylethoxy)acetate typically involves the esterification of 2-(1-pyridin-4-ylethoxy)acetic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene to achieve the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can facilitate the esterification reaction, allowing for the continuous production of the compound with minimal by-products.
化学反応の分析
Types of Reactions
Tert-butyl 2-(1-pyridin-4-ylethoxy)acetate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2-(1-pyridin-4-ylethoxy)acetic acid and tert-butyl alcohol.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to produce the corresponding alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether is commonly used for the reduction of the ester group.
Substitution: Electrophilic substitution on the pyridine ring can be carried out using reagents like bromine or nitric acid under controlled conditions.
Major Products Formed
Hydrolysis: 2-(1-pyridin-4-ylethoxy)acetic acid and tert-butyl alcohol.
Reduction: 2-(1-pyridin-4-ylethoxy)ethanol.
Substitution: Various substituted pyridine derivatives depending on the electrophile used.
科学的研究の応用
Tert-butyl 2-(1-pyridin-4-ylethoxy)acetate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: The compound can be utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
作用機序
The mechanism of action of tert-butyl 2-(1-pyridin-4-ylethoxy)acetate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active 2-(1-pyridin-4-ylethoxy)acetic acid, which can then interact with biological macromolecules. The pyridine ring may also participate in binding interactions with enzymes or receptors, influencing various biochemical pathways.
類似化合物との比較
Similar Compounds
Tert-butyl 2-(piperidin-4-yl)acetate: Similar in structure but contains a piperidine ring instead of a pyridine ring.
Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate: Contains a piperazine ring and an ethoxyacetate moiety.
Tert-butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: Contains an indole ring and a tert-butyl ester group.
Uniqueness
Tert-butyl 2-(1-pyridin-4-ylethoxy)acetate is unique due to the presence of the pyridine ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for specific applications in research and industry.
特性
分子式 |
C13H19NO3 |
|---|---|
分子量 |
237.29 g/mol |
IUPAC名 |
tert-butyl 2-(1-pyridin-4-ylethoxy)acetate |
InChI |
InChI=1S/C13H19NO3/c1-10(11-5-7-14-8-6-11)16-9-12(15)17-13(2,3)4/h5-8,10H,9H2,1-4H3 |
InChIキー |
QLIMLTNWMSPZPH-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC=NC=C1)OCC(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


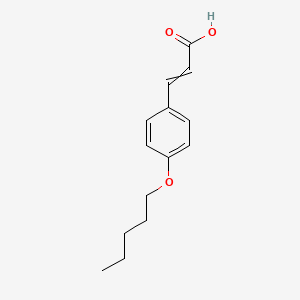

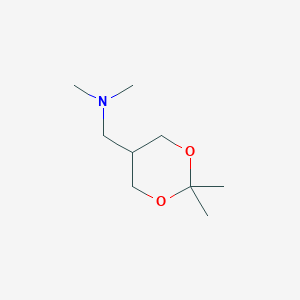

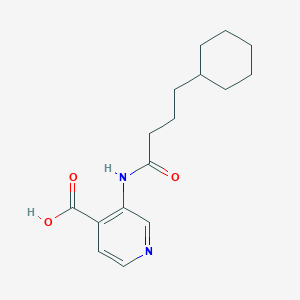


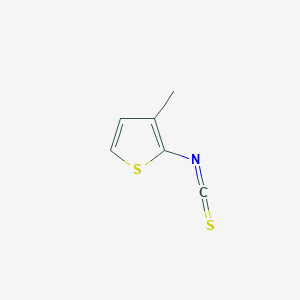
![tert-butyl 4-oxo-1-[1-(propan-2-yl)-1H-pyrazol-4-yl]-1,4-dihydropyridazine-3-carboxylate](/img/structure/B13874751.png)
![tert-butyl N-[3-chloro-4-[(4-chloro-3-pyridin-2-ylphenyl)carbamoyl]phenyl]sulfonylcarbamate](/img/structure/B13874753.png)
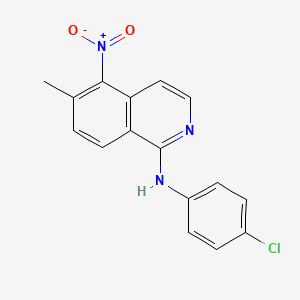
![3-[3-(4-Methylsulfonylpiperazin-1-yl)propoxy]aniline](/img/structure/B13874767.png)


